1,11-Diazido-3,6,9-trioxaundecane

Catalog No.
S520176
CAS No.
101187-39-7
M.F
C8H16N6O3
M. Wt
244.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,11-Diazido-3,6,9-trioxaundecane

CAS Number

101187-39-7

Product Name

1,11-Diazido-3,6,9-trioxaundecane

IUPAC Name

1-azido-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethane

Molecular Formula

C8H16N6O3

Molecular Weight

244.25 g/mol

InChI

InChI=1S/C8H16N6O3/c9-13-11-1-3-15-5-7-17-8-6-16-4-2-12-14-10/h1-8H2

InChI Key

SFMMXKLNFMIUCH-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Solubility

Soluble in DMSO

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Description

The exact mass of the compound 1,11-Diazido-3,6,9-trioxaundecane is 244.1284 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,11-Diazido-3,6,9-trioxaundecane is a synthetic compound characterized by the presence of two azide functional groups and a trioxaundecane backbone. Its chemical formula is C8H16N6O3C_8H_{16}N_6O_3 and it has a molecular weight of approximately 244.25 g/mol . The compound is classified as an oligoether spacer and linker, making it particularly useful in various chemical applications, especially in bioconjugation and polymer chemistry.

Click Chemistry Linker

1.11-Diazido-3,6,9-trioxaundecane functions as a homobifunctional linker in click chemistry experiments. It possesses two azide groups at each end of a hydrophilic polyethylene glycol (PEG) spacer []. These azide groups readily undergo a 1,3-dipolar cycloaddition reaction with terminal alkynes or cyclooctynes to form stable triazole linkages []. This copper-catalyzed or strain-promoted reaction allows researchers to efficiently conjugate various biomolecules like antibodies, proteins, and drugs [].

Applications in Bioconjugation

The ability of 1,11-Diazido-3,6,9-trioxaundecane to form stable linkages between biomolecules finds applications in various bioconjugation reactions. Here are some examples:

  • Development of fluorescent probes: Researchers have employed 1,11-Diazido-3,6,9-trioxaundecane to synthesize fluorescent chemosensors for selective detection of metal ions like Hg(II) and Ag(I) [].
  • Synthesis of functionalized ligands: This linker molecule has been used to create tetraethylene glycol-based bidentate ligands functionalized with dihydrolipoic acid and biotin (DHLA-TEG-biotin) for potential applications in biological studies.

Advantages of using 1,11-Diazido-3,6,9-Trioxaundecane

  • Biocompatibility: The PEG spacer in 1.11-Diazido-3,6,9-trioxaundecane enhances the water solubility and biocompatibility of the conjugated biomolecules [].
  • Stability: The triazole linkages formed between the azide groups and alkynes/cyclooctynes are highly stable, ensuring the integrity of the bioconjugates [].
  • Specificity: Click chemistry reactions involving 1,11-Diazido-3,6,9-trioxaundecane are highly specific, minimizing unwanted side reactions [].

  • Copper-Catalyzed Click Reaction: This compound can undergo a copper-catalyzed 1,3-dipolar cycloaddition with terminal alkynes, leading to the formation of triazole derivatives. This reaction is highly valued for its efficiency and selectivity .
  • Strain-Promoted Cycloaddition: In absence of copper, the azide groups can also react through strain-promoted cycloaddition mechanisms, which are beneficial for biocompatible applications.

While specific biological activity data for 1,11-Diazido-3,6,9-trioxaundecane is limited, compounds with azide functionalities are often explored for their potential in drug delivery systems and targeted therapies. The ability of azides to form stable conjugates with biomolecules makes them attractive for use in biological studies and applications.

Synthesis of 1,11-Diazido-3,6,9-trioxaundecane typically involves the following steps:

  • Starting Materials: The synthesis begins with a suitable precursor that contains ether linkages.
  • Azidation: The precursor undergoes azidation using sodium azide or another azide source under controlled conditions to introduce the two azide groups at the 1 and 11 positions of the trioxaundecane structure.
  • Purification: The product is then purified using techniques such as chromatography to isolate the desired compound from unreacted materials and byproducts .

1,11-Diazido-3,6,9-trioxaundecane finds its applications primarily in:

  • Bioconjugation: It serves as a linker in bioconjugation chemistry due to its reactive azide groups.
  • Polymer Chemistry: The compound can be used to synthesize functionalized polymers through click chemistry.
  • Drug Delivery Systems: Its properties make it suitable for developing targeted drug delivery systems where precise attachment to biomolecules is required .

Interaction studies involving 1,11-Diazido-3,6,9-trioxaundecane focus on its reactivity with various alkyne-containing compounds. These studies help elucidate the kinetics and mechanisms of the click reactions it undergoes. Research indicates that the efficiency of these interactions can be influenced by factors such as solvent choice and temperature conditions during the reaction .

Several compounds share structural similarities with 1,11-Diazido-3,6,9-trioxaundecane. Here are a few notable examples:

Compound NameCAS NumberMolecular WeightUnique Features
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane356046-26-9332.36Longer chain length with additional ether units .
1-Azido-2-propanolNot specifiedVariesSimpler structure with only one azide group; used in different applications .
Polyethylene glycol diazideNot specifiedVariesUsed for creating hydrophilic surfaces; features multiple azide groups .

Uniqueness

1,11-Diazido-3,6,9-trioxaundecane stands out due to its specific arrangement of ether linkages combined with dual azide functionalities. This configuration allows for versatile

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Exact Mass

244.1284

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE

Dates

Modify: 2023-08-15

Explore Compound Types